(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid
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Overview
Description
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties This compound features a triazine ring, which is known for its stability and versatility in chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often include the use of catalysts, specific temperatures, and pH levels to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted triazine derivatives .
Scientific Research Applications
Chemistry
In chemistry, (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid is used as a building block for synthesizing more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies .
Medicine
In medicine, this compound is explored for its therapeutic potential. Its derivatives may exhibit pharmacological activities, such as antimicrobial, anticancer, or anti-inflammatory properties .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the development of materials with enhanced durability and performance .
Mechanism of Action
The mechanism of action of (3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-YL-amino)-acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)propanoic acid
- 2-((3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio)propanoic acid
- 2-[(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide .
Uniqueness
The presence of both amino and acetic acid groups allows for diverse chemical modifications and interactions, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O4/c10-2(11)1-6-3-4(12)7-5(13)9-8-3/h1H2,(H,6,8)(H,10,11)(H2,7,9,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDVOVAHVTYWMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC1=NNC(=O)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361508 |
Source
|
Record name | STK645983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21936-96-9 |
Source
|
Record name | STK645983 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60361508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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